1-Methylpiperidine-2,5-dione

Übersicht

Beschreibung

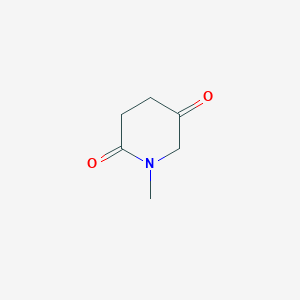

1-Methylpiperidine-2,5-dione is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of a methyl group attached to the nitrogen atom and two carbonyl groups at the 2 and 5 positions of the piperidine ring

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 1-methylpiperidine-2,5-dione, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological activities .

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

The action of piperidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of N-methylglutarimide with a suitable dehydrating agent can yield this compound. Another method involves the use of multi-component reactions, where aromatic aldehydes, anilines, and alkyl acetoacetates are reacted under reflux conditions in ethanol to afford substituted piperidines .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpiperidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: N-oxides.

Reduction: Diols.

Substitution: Various substituted piperidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methylpiperidine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Piperidine: A six-membered heterocyclic amine with a similar structure but without the carbonyl groups.

Pyrrolidine: A five-membered heterocyclic amine with similar chemical properties.

Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.

Uniqueness: 1-Methylpiperidine-2,5-dione is unique due to the presence of both a methyl group and two carbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .

Biologische Aktivität

1-Methylpiperidine-2,5-dione, a cyclic compound featuring a piperidine ring with two carbonyl groups, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C₇H₉N O₂

- Molecular Weight : 139.15 g/mol

The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

This compound exerts its biological effects through several mechanisms:

- Receptor Interaction : It has been shown to interact with serotonin receptors (SERT and 5-HT1A), influencing neurotransmitter dynamics and potentially offering antidepressant effects .

- Enzymatic Inhibition : The compound demonstrates inhibitory activity against enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO), which is relevant in cancer therapy .

- Cellular Pathways : It modulates various cellular pathways, impacting processes like inflammation and apoptosis .

Biological Activities

The compound exhibits a wide range of biological activities:

- Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial effects against various pathogens.

- Anticancer Activity : It has shown promise in inhibiting tumor growth in preclinical models. For instance, in a mouse model of breast cancer (4T1 tumors), treatment with this compound resulted in reduced tumor size compared to controls .

- Neuropharmacological Effects : Research suggests that it may have antidepressant properties due to its action on serotonin receptors .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is absorbed effectively when administered orally or intramuscularly.

- Metabolism : It undergoes hepatic metabolism, primarily via oxidation and conjugation pathways.

- Excretion : The metabolites are excreted through urine, with studies indicating a half-life suitable for therapeutic use.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Eigenschaften

IUPAC Name |

1-methylpiperidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-4-5(8)2-3-6(7)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESFOYQRKATOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408309-25-1 | |

| Record name | 1-methylpiperidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.